molecular formula C20H21ClN2O5S2 B2930583 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenethyl)benzenesulfonamide CAS No. 339105-33-8

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenethyl)benzenesulfonamide

Cat. No.: B2930583
CAS No.: 339105-33-8
M. Wt: 468.97
InChI Key: RFRCCHJCZILBRD-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 2-chlorothiazole moiety linked via a methoxy group and an N-(3,4-dimethoxyphenethyl) substituent.

Properties

IUPAC Name

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O5S2/c1-26-18-8-3-14(11-19(18)27-2)9-10-23-30(24,25)17-6-4-15(5-7-17)28-13-16-12-22-20(21)29-16/h3-8,11-12,23H,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRCCHJCZILBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OCC3=CN=C(S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenethyl)benzenesulfonamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, a benzenesulfonamide group, and methoxy and dimethoxyphenyl substituents. The structural complexity suggests diverse interactions with biological targets.

PropertyValue
IUPAC NameThis compound
CAS Number339105-27-0
Molecular FormulaC18H17ClN2O5S2
Molecular Weight404.92 g/mol

Thiazole derivatives like this compound are known to interact with various biological targets through several mechanisms:

  • Enzyme Inhibition : These compounds can inhibit enzymes critical for cancer cell proliferation or microbial growth.
  • Receptor Binding : They may bind to specific receptors, altering cellular signaling pathways.
  • Disruption of Membrane Function : Some thiazole derivatives disrupt the integrity of cellular membranes, leading to cell death.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that similar compounds can effectively inhibit the growth of lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancer cells . The structure–activity relationship (SAR) analysis highlights the importance of substituents on the thiazole ring in enhancing anticancer activity.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. They have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mode of action often involves interference with bacterial cell wall synthesis or function.

Case Studies

  • Cytotoxic Evaluation : A study evaluated a series of thiazole derivatives for their anticancer activity against various cell lines using the MTT assay. Compounds demonstrated IC50 values ranging from 4.27 µg/mL to 19.5 µM against different cancers, indicating strong antiproliferative effects .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of thiazole derivatives against standard strains of bacteria and fungi. Results showed significant inhibition zones, suggesting potential as therapeutic agents in infectious diseases.

Pharmacokinetics

The pharmacokinetic profile of thiazole derivatives varies based on their structure. Factors such as solubility, stability, and metabolic pathways influence absorption and distribution in biological systems. Studies suggest that modifications in substituents can enhance bioavailability and reduce toxicity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

  • Sulfonamide core : Shared with many pharmaceuticals, enabling hydrogen bonding and target interactions.
  • 3,4-Dimethoxyphenethyl group : Provides bulkiness and electron-donating effects, influencing receptor binding kinetics.

Table 1: Structural Comparison with Analogs

Compound Name Key Substituents Molecular Formula (if available) Biological Target (if known) Reference
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenethyl)benzenesulfonamide 2-Chlorothiazole, 3,4-dimethoxyphenethyl Not explicitly stated Not specified in evidence
SB-399885 (5-HT6 antagonist) 3,5-Dichloro-2-methoxyphenyl, 4-methoxy-3-piperazinylphenyl C19H21Cl2N3O3S 5-HT6 receptor
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide Dual thiazolylmethoxy, trifluoromethoxyphenyl C27H18Cl2F3N3O7S4 Not specified
(E)-2-(3,4-Dimethoxyphenyl)-N-(4-methylphenyl)ethene-1-sulfonamide Ethene linker, 3,4-dimethoxyphenyl, 4-methylphenyl C17H19NO4S Not specified
N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide Thiadiazole, 4-methoxyphenyl, 3,4-dimethoxyphenethyl Not explicitly stated IDO1 inhibitor (hypothetical)

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 2-chlorothiazole and dimethoxyphenethyl groups likely increase logP compared to simpler sulfonamides (e.g., dopamine hydrochloride in ), enhancing blood-brain barrier penetration .

Stability and Metabolic Considerations

  • Metabolic Susceptibility : The methoxy groups may reduce oxidative metabolism compared to hydroxylated analogs (e.g., raspberry ketone in ), while the thiazole ring could resist hydrolysis better than ester-containing compounds .

Q & A

Basic Research Questions

What synthetic methodologies are optimal for preparing 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenethyl)benzenesulfonamide?

The synthesis typically involves coupling sulfonamide intermediates with functionalized thiazole moieties. For example:

  • Step 1 : React 4-hydroxybenzenesulfonamide derivatives with 2-chloro-5-(chloromethyl)-1,3-thiazole under reflux in ethanol with glacial acetic acid as a catalyst .
  • Step 2 : Introduce the 3,4-dimethoxyphenethylamine group via nucleophilic substitution or amidation.
    Key parameters : Reaction time (4–6 hours), solvent polarity (ethanol or dioxane), and catalyst choice (acetic acid or triethylamine) influence yield .

Table 1 : Yield Optimization for Key Steps

StepSolventCatalystTemp (°C)Yield (%)
1EthanolAcOH8055–60
2DioxaneEt₃N2543–50

How should researchers characterize this compound to confirm structural integrity?

Use a multi-technique approach:

  • NMR : Analyze ¹H and ¹³C spectra to verify substitution patterns (e.g., methoxy and thiazole protons) .
  • TLC : Monitor reaction progress (Rf ~0.75 in ethyl acetate/hexane) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₂₁H₂₂ClN₃O₅S: 487.1) .

Critical Note : Discrepancies in melting points (e.g., 192–198°C vs. 112–116°C in related sulfonamides) may arise from polymorphic variations .

Advanced Research Questions

What strategies are effective for resolving contradictions in biological activity data across studies?

Contradictions in bioactivity (e.g., anticancer vs. antiviral efficacy) may stem from:

  • Assay Variability : Use standardized cell lines (e.g., HeLa for cytotoxicity) and positive controls .
  • Structural Analogues : Compare with derivatives like N-(quinazolin-2-yl)benzenesulfonamides to isolate pharmacophores .
    Case Study : Anti-HSV-1 activity in (E)-N-(3,4-dimethylisoxazol-5-yl) analogues showed EC₅₀ = 1.2 µM, but thiazole substitutions reduced potency .

How can structure-activity relationship (SAR) studies guide optimization of this compound?

Focus on functional group modifications:

  • Thiazole Ring : Chlorine at position 2 enhances electrophilicity; replacing Cl with methyl reduces target binding .
  • Methoxy Groups : 3,4-Dimethoxy on phenethyl improves solubility but may sterically hinder receptor interactions .

Table 2 : SAR Trends in Analogues

ModificationBioactivity ChangeReference
Cl → CH₃ (thiazole)↓ Anticancer IC₅₀ by 40%
OCH₃ → OH (phenethyl)↑ Solubility, ↓ Stability

What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Pharmacokinetics : Use Sprague-Dawley rats to assess oral bioavailability (predicted logP = 3.2 suggests moderate absorption) .
  • Toxicity : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) in repeat-dose studies .
    Challenge : High plasma protein binding (>90%) may limit free drug concentration .

How can computational methods predict mechanistic pathways for this compound?

  • Docking Studies : Target herpesvirus thymidine kinase (HSV-1 TK) or human carbonic anhydrase IX (hCA IX) using AutoDock Vina .
  • MD Simulations : Analyze stability of sulfonamide-enzyme complexes over 100 ns trajectories .
    Validation : Cross-check with experimental IC₅₀ values to refine force field parameters .

Methodological Guidance

  • Contradiction Resolution : Replicate assays with purified isomers (e.g., separate polymorphs via fractional crystallization) .
  • Data Reproducibility : Share synthetic protocols via platforms like PubChem (Substance ID 861209-81-6) for cross-validation .

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